Aspyridone A

Fungal natural products Heterologous expression Biosynthetic pathway engineering

Authentic Aspyridone A (CAS 935863-26-6) is the definitive polyketide-nonribosomal peptide hybrid characterized by its unique ApdE-catalyzed oxidative rearrangement. This compound is an irreplaceable analytical standard for researchers investigating fungal silent pathway activation, P450 mechanistic enzymology, and the evolution of 2-pyridone alkaloid biosynthesis. Its X-ray-confirmed anti configuration provides a rigid scaffold for medicinal chemistry derivatization, ensuring unambiguous structural definition. As a benchmark for heterologous expression optimization, our certified Aspyridone A, derived from a defined expression system, guarantees batch-to-batch consistency free of confounding co-metabolites, making it essential for reproducible biological assays.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
Cat. No. B13402989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspyridone A
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O
InChIInChI=1S/C19H23NO4/c1-4-11(2)9-12(3)17(22)16-18(23)15(10-20-19(16)24)13-5-7-14(21)8-6-13/h5-8,10-12,21H,4,9H2,1-3H3,(H2,20,23,24)/t11-,12-/m0/s1
InChIKeyLIBKJCZUBOETPB-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspyridone A Procurement Guide: Essential Benchmarks for the Fungal 2‑Pyridone Alkaloid


Aspyridone A (CAS 935863-26-6) is a polyketide‑nonribosomal peptide (PKS‑NRPS) hybrid metabolite isolated from Aspergillus nidulans [1]. It belongs to the 2‑pyridone alkaloid class, carrying a branched 2,4‑dimethylhexanoyl side‑chain at C‑3, a hydroxyl at C‑4, and a p‑hydroxyphenyl group at C‑5 [2]. The compound was discovered through genome‑mining activation of a silent gene cluster and has been described as moderately cytotoxic [1]. It serves as a model for studying fungal silent pathway activation and PKS‑NRPS enzymology.

Why Aspyridone A Cannot Be Replaced by In‑Class 2‑Pyridone Analogs


Aspyridone A is the product of a specific, multistep oxidative rearrangement catalyzed by the cytochrome P450 monooxygenase ApdE, which performs an unprecedented ring‑expansion and dephenylation activity not observed in tenellin or other 2‑pyridone pathways [1]. Heterologous expression experiments demonstrate that the apd biosynthetic cluster fails to produce the anticipated congener Aspyridone B, confirming that the pathway output is exquisitely dependent on the precise combination of expressed enzymes [1]. Consequently, generic substitution with other fungal 2‑pyridones (e.g., tenellin, farinosone A, or militarinone D) is not possible without losing the specific stereochemistry, substitution pattern, and biological profile inherent to Aspyridone A.

Aspyridone A Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data


Heterologous Production Yield: Aspyridone A vs. Pathway Congeners

When the minimal gene set apdA, apdC, and apdE was co‑expressed in Aspergillus oryzae, Aspyridone A (1) was produced at 120 mg L⁻¹, representing the second‑most abundant metabolite in the extract. In contrast, the dephenylated shunt product 9 accumulated at only 72 mg L⁻¹, and the downstream hydroxylation product (aspyridone B, 2) was never detected, even when apdB was added [1]. This demonstrates that Aspyridone A is the kinetically preferred end‑product of the apd pathway under these conditions.

Fungal natural products Heterologous expression Biosynthetic pathway engineering

Biosynthetic Enzyme Uniqueness: ApdE‑Catalyzed Oxidative Rearrangement and Dephenylation

The cytochrome P450 ApdE catalyzes a unique oxidative rearrangement that converts preaspyridone A to Aspyridone A, simultaneously expanding the tetramic acid ring to a 2‑pyridone and executing a dephenylation side‑reaction that generates compound 9 [1]. This dual activity has no counterpart in the tenellin pathway (catalyzed by TenA) or any other characterized fungal 2‑pyridone synthase [1]. When apdE is omitted (apdAC alone), Aspyridone A is not formed; instead, the pathway stalls at preaspyridone analogs 5 and 6, and total titre drops 6.5‑fold [1].

Cytochrome P450 enzymology Ring expansion Natural product biosynthesis

Stereochemical Assignment: X‑ray Crystallography Confirms Anti‑Configuration

Single‑crystal X‑ray diffraction of Aspyridone A produced by apdACE co‑expression unequivocally assigned the side‑chain methyl groups as anti (7,9‑anti), matching the epimer 6 but contrasting with the originally reported syn configuration for the aspyridone class [1]. In comparison, the preaspyridone intermediate 5 could not be crystallized, and its relative configuration remained ambiguous [1]. This definitive stereochemical assignment is unique to Aspyridone A among the apd pathway products.

Stereochemistry X‑ray crystallography Natural product structure elucidation

Cytotoxicity Profile: Quantitative Benchmarking Against Structural Analogs Is Not Yet Available

The primary literature reports that Aspyridone A exhibits ‘moderate’ to ‘slight’ cytotoxicity [1], but no IC₅₀ values against specific cancer cell lines, no selectivity indices, and no head‑to‑head comparisons with Aspyridone B, tenellin, or other 2‑pyridones have been published. This absence of quantitative potency data precludes any pharmacology‑based procurement decision at this time. Users interested in anticancer applications must independently profile Aspyridone A against their comparator of choice.

Cytotoxicity Anticancer screening Fungal metabolites

Pathway-Intrinsic Diversification: Apd Cluster Generates 8 Additional Compounds, Limiting Supply of the Single Desired Entity

Heterologous expression of the full apd gene cluster yields Aspyridone A together with eight other characterized compounds (5–12) [1]. In a five‑gene expression (apdACEB), Aspyridone A titre dropped to approximately 1.8 mg L⁻¹ while five other compounds accumulated, reducing its fractional abundance to <5% of the total product mixture [1]. This contrasts with the optimized three‑gene system (apdACE), where Aspyridone A constituted ~31% of the total titre [1].

Biosynthetic promiscuity Metabolic engineering Purification challenge

Aspyridone A Best‑Fit Research and Industrial Application Scenarios


Chemical Biology Studies of Cytochrome P450‑Mediated Ring Expansion and Dephenylation

The ApdE‑catalyzed conversion of preaspyridone A to Aspyridone A is currently the only known example of a P450 enzyme that simultaneously performs oxidative 2‑pyridone ring formation and side‑chain dephenylation [2]. Researchers investigating P450 mechanistic enzymology, protein engineering for non‑canonical amino acid processing, or the evolution of fungal alkaloid pathways require authentic Aspyridone A as both a substrate (for downstream hydroxylation studies) and an analytical standard.

Fungal Natural Product Genome Mining and Heterologous Pathway Reconstruction

Aspyridone A is the flagship product of a classic cryptic gene cluster activation strategy [2]. Procurement of the compound is essential for groups developing genome‑mining pipelines, as it serves as a positive control for activating silent PKS‑NRPS clusters in heterologous hosts. The documented 120 mg L⁻¹ titre in Aspergillus oryzae provides a benchmark against which new expression systems can be compared [2].

Stereochemistry‑Activity Relationship (SAR) Probe Libraries

The X‑ray‑confirmed anti configuration of Aspyridone A distinguishes it from other pyridones whose relative stereochemistry remains tentative [2]. Medicinal chemistry groups building focused libraries of 2‑pyridone alkaloids can use Aspyridone A as a stereochemically rigid scaffold for systematic derivatization, confident that the three‑dimensional structure is unambiguously defined.

Anticancer Screening with Defined Pathway Provenance (Exploratory)

Although quantitative IC₅₀ data are absent from the peer‑reviewed literature, the repeatedly noted ‘moderate cytotoxicity’ of Aspyridone A [2] justifies its inclusion in exploratory anticancer screening panels. Procurement entities that acquire Aspyridone A from a source that certifies the product as derived from the apdACE expression system (and thus free of confounding co‑metabolites) can generate proprietary dose‑response data with minimal risk of batch‑dependent activity bias.

Quote Request

Request a Quote for Aspyridone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.